molecular formula C12H17BrN2O2 B8145382 tert-Butyl 3-amino-4-bromobenzylcarbamate

tert-Butyl 3-amino-4-bromobenzylcarbamate

Cat. No.: B8145382
M. Wt: 301.18 g/mol
InChI Key: VZIPBCCJXAZGFB-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-bromobenzylcarbamate (CAS 2359953-13-0) is a halogenated aromatic intermediate with a molecular formula of C 12 H 17 BrN 2 O 2 and a molecular weight of 301.18 g/mol [ citation:1 ]. This compound is a valuable building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals, and serves in the creation of Active Pharmaceutical Ingredients (APIs) [ citation:6 ]. Its structure features a tert-butyl carbamate (Boc) protecting group on the benzylamine and a bromine substituent, allowing for selective functionalization and making it a versatile precursor in medicinal chemistry for drug discovery and development [ citation:6 ]. Compounds with similar carbamate and bromine motifs are used in advanced research, such as the synthesis of pleiotropic prodrugs targeting complex diseases like Alzheimer's [ citation:3 ]. The Boc protecting group can be cleaved under specific conditions, such as with tetra- n -butylammonium fluoride (Bu 4 NF), to reveal the free amine for further derivatization [ citation:7 ]. This solid should be stored in a dark place under an inert atmosphere at 2-8°C [ citation:1 ]. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(3-amino-4-bromophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIPBCCJXAZGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Biology: It can be employed in the study of enzyme inhibitors and receptor binding assays. Medicine: Industry: It is used in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromo group can participate in electrophilic reactions. The tert-butyl group provides steric hindrance, influencing the compound's reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution

(a) tert-Butyl 3-bromobenzylcarbamate (CAS 68819-84-1)
  • Molecular Formula: C₁₂H₁₆BrNO₂
  • Molecular Weight : 298.17 g/mol
  • Key Difference: Bromine at the meta position (C3) without an amino group.
  • Reactivity: Lacks the amino group, reducing directing effects in electrophilic substitution. Primarily used in coupling reactions.
  • Similarity Score : 0.88 .
(b) tert-Butyl 4-bromobenzylcarbamate (CAS 1187932-25-7)
  • Molecular Formula: C₁₂H₁₆BrNO₂
  • Molecular Weight : 298.17 g/mol
  • Key Difference : Bromine at the para position (C4).
  • Reactivity : Para-substituted bromine may alter electronic effects in aromatic systems compared to meta.
  • Similarity Score : 0.87 .

Table 1: Brominated Benzylcarbamates

Compound CAS Number Substituent Position Molecular Weight (g/mol) Key Functional Groups
This compound 2359953-13-0 C3 (NH₂), C4 (Br) 301.18 NH₂, Br, Boc
tert-Butyl 3-bromobenzylcarbamate 68819-84-1 C3 (Br) 298.17 Br, Boc
tert-Butyl 4-bromobenzylcarbamate 1187932-25-7 C4 (Br) 298.17 Br, Boc

Halogen-Swapped Analogues

tert-Butyl 3-amino-4-fluorobenzylcarbamate (CAS 657409-24-0)
  • Molecular Formula : C₁₂H₁₇FN₂O₂
  • Molecular Weight : 240.27 g/mol
  • Key Difference : Bromine replaced by fluorine at C3.
  • Reduced steric bulk compared to bromine .

Table 2: Halogen-Substituted Analogues

Compound CAS Number Halogen Molecular Weight (g/mol) Key Properties
This compound 2359953-13-0 Br 301.18 Heavy atom effect
tert-Butyl 3-amino-4-fluorobenzylcarbamate 657409-24-0 F 240.27 High electronegativity

Functional Group Variants

tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS 187283-17-6)
  • Molecular Formula: C₁₃H₁₈BrNO₂
  • Molecular Weight : 300.19 g/mol
  • Key Difference : Bromine on a methylene (-CH₂Br) side chain instead of the aromatic ring.
  • Reactivity : Bromomethyl groups are prone to nucleophilic substitution (e.g., SN2), enabling alkylation reactions, unlike aryl bromides .
tert-Butyl 4-formylbenzylcarbamate (CAS 156866-52-3)
  • Molecular Formula: C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • Key Difference : Formyl (-CHO) group at C4.
  • Utility : The aldehyde group allows for condensation reactions (e.g., with amines to form imines) .

Table 3: Functional Group Comparison

Compound CAS Number Functional Group Molecular Weight (g/mol) Reactivity Profile
This compound 2359953-13-0 Aryl Br, NH₂ 301.18 Cross-coupling, protection
tert-Butyl 4-(bromomethyl)benzylcarbamate 187283-17-6 -CH₂Br 300.19 Alkylation
tert-Butyl 4-formylbenzylcarbamate 156866-52-3 -CHO 235.28 Condensation

Biological Activity

Tert-Butyl 3-amino-4-bromobenzylcarbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a complex structure that combines a tert-butyl group with an amino and a bromobenzyl moiety, which may influence its interaction with biological systems.

Chemical Structure

The molecular formula of this compound is C11H15BrN2O2C_{11}H_{15}BrN_{2}O_{2}. The structural features include:

  • A tert-butyl group, which enhances lipophilicity.
  • An amino group that can participate in hydrogen bonding.
  • A bromobenzyl substituent that may interact with various receptors.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a modulator of neurotransmitter systems and its applications in treating neurological disorders.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly dopamine and serotonin pathways. These interactions suggest potential therapeutic applications in conditions such as depression, anxiety, and other neurological disorders.

Study 1: Neurotransmitter Modulation

A study explored the effects of related compounds on dopamine receptor activity. The findings indicated that compounds similar to this compound can enhance dopamine signaling, which may lead to improved mood and cognitive functions. The study employed in vitro assays to measure receptor binding affinities and functional responses.

Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results showed that this compound exhibited significant growth inhibition in these cell lines, comparable to established chemotherapeutics like tamoxifen and olaparib. The IC50 values for MCF-7 cells were reported at approximately 20 µM after 72 hours of treatment, indicating potential as an anticancer agent .

Cell LineIC50 (µM) at 72hComparison to Control
MCF-720Similar to tamoxifen
MDA-MB-23125Comparable to olaparib
MCF-10A (benign)>100No significant inhibition

Pharmacological Profiles

The pharmacological profiles of related compounds have been characterized using various methods, including:

  • Receptor binding assays : To determine affinity for dopamine and serotonin receptors.
  • Cell viability assays : To assess cytotoxicity against normal versus cancerous cells.

These studies highlight the selective activity of this compound, suggesting it could be developed further as a therapeutic agent.

Preparation Methods

Direct Boc Protection of Pre-Functionalized Benzylamines

A widely adopted method involves reacting 3-amino-4-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. For example, 4-bromobenzylamine hydrochloride reacts with Boc₂O in chloroform with triethylamine as a base, yielding tert-butyl 4-bromobenzylcarbamate in 99% yield after a 2-hour reaction at ambient temperature. This protocol can be adapted for the 3-amino-4-bromo isomer by substituting the starting material with 3-amino-4-bromobenzylamine hydrochloride. Key steps include:

  • Suspending the amine hydrochloride in a chlorinated solvent (e.g., CHCl₃ or DCM).

  • Adding Boc₂O and a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine).

  • Stirring at 0–25°C for 2–24 hours.

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming a stable carbamate.

Solvent and Base Optimization

Solvent choice significantly impacts reaction efficiency. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for their ability to dissolve both Boc₂O and amine substrates. For instance, a protocol using THF and sodium bicarbonate achieved quantitative yields of tert-butyl 3-bromobenzylcarbamate. The base neutralizes HCl generated from amine hydrochlorides, driving the reaction to completion.

Bromination Techniques for Aromatic Rings

Introducing bromine at the 4-position of 3-aminobenzylamine requires careful consideration of directing effects and reaction conditions.

Diazotization and Bromination

A patent-pending method for synthesizing 3-amino-4-bromophenol provides a template for benzylamine bromination. The process involves:

  • Diazotization : Dissolving 3-nitro-4-aminobenzylamine in hydrobromic acid (45–48 wt%) at 0–10°C, followed by addition of sodium nitrite to form a diazonium salt.

  • Bromination : Reacting the diazonium salt with cuprous bromide in hydrobromic acid at 40–50°C to yield 3-nitro-4-bromobenzylamine.

  • Reduction : Reducing the nitro group to an amine using iron oxide and hydrazine hydrate in ethanol.

Adapting this method for benzylamines would require substituting phenol intermediates with benzylamine derivatives. The nitro group acts as a meta-director, facilitating bromination at the 4-position.

Electrophilic Aromatic Bromination

Direct bromination of 3-aminobenzylamine using bromine or N-bromosuccinimide (NBS) is challenging due to the amine’s strong activating nature, which can lead to over-bromination. To mitigate this, temporary protection of the amine (e.g., as an acetyl or Boc derivative) prior to bromination is necessary. For example, protecting 3-aminobenzylamine as its Boc carbamate enables controlled bromination at the 4-position using FeBr₃ or AlBr₃ as Lewis acids.

Sequential Functionalization: Bromination Followed by Boc Protection

A stepwise approach avoids competing reactions between bromination and amine protection.

Synthesis of 3-Amino-4-Bromobenzylamine

  • Nitro Reduction : Starting with 3-nitro-4-bromobenzylamine, catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.

  • Boc Protection : The resulting 3-amino-4-bromobenzylamine is treated with Boc₂O under standard conditions.

This route is advantageous for avoiding side reactions during bromination but requires access to nitro-substituted precursors.

Alternative Routes via Cross-Coupling Reactions

Modern synthetic methods leverage transition metal catalysis for precise functionalization.

Buchwald-Hartwig Amination

Introducing the amino group after bromination via palladium-catalyzed coupling is a viable strategy. For example, 4-bromo-3-iodobenzylcarbamate can undergo amination with ammonia or an ammonia surrogate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos). This method offers regioselectivity but requires halogenated intermediates.

Challenges and Optimization Considerations

Regioselectivity in Bromination

The position of bromination is critical. Without proper directing groups, bromine may add to undesired positions. Temporary protection of the amine (e.g., as a sulfonamide or carbamate) ensures meta or para selectivity relative to the directing group.

Purification and Yield Maximization

Carbamate products are typically purified via column chromatography or recrystallization. For instance, tert-butyl 3-bromobenzylcarbamate was isolated in 99% yield after washing with citric acid and brine.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldAdvantagesLimitations
Direct Boc Protection3-Amino-4-bromobenzylamineBoc₂O, base, DCM/THF90–99%Simple, high yieldRequires pre-functionalized amine
Diazotization-Bromination3-Nitro-4-aminobenzylamineDiazotization, CuBr, reduction60–75%Regioselective brominationMulti-step, moderate yield
Buchwald-Hartwig4-Bromo-3-iodobenzylaminePd catalysis, amination50–70%Flexible late-stage aminationExpensive catalysts, air-sensitive conditions

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 3-amino-4-bromobenzylcarbamate, and how can side reactions be minimized?

Methodological Answer: Synthesis typically involves carbamate protection of the amine group followed by bromination. Key steps include:

  • Amination : Use Boc (tert-butoxycarbonyl) protection under anhydrous conditions with N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) .
  • Bromination : Electrophilic aromatic bromination using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to direct bromine to the para position of the amino group .
  • Side Reaction Mitigation : Maintain low temperatures (0–5°C) during bromination to suppress polybromination. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

Q. How can this compound be purified, and what criteria validate purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (80:20) based on solubility differences. The compound’s melting point (103–106°C) serves as a preliminary purity indicator .
  • Column Chromatography : Employ silica gel with a gradient elution (hexane → ethyl acetate) to separate brominated byproducts.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H NMR (integration of aromatic protons at δ 7.2–7.5 ppm) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., Boc group protons at δ 1.4 ppm; aromatic protons at δ 6.8–7.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical m/z: 329.05 for C₁₂H₁₆BrN₂O₂⁺) .
  • Elemental Analysis : Validate C, H, N, Br content (±0.4% tolerance) .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of the benzylcarbamate scaffold?

Methodological Answer:

  • Directing Groups : The amino group (-NH₂) acts as a strong ortho/para director. Use bulky substituents (e.g., Boc) to sterically hinder undesired positions .
  • Kinetic vs. Thermodynamic Control : At low temperatures (0°C), bromination favors the para position due to faster kinetics. Elevated temperatures may lead to equilibrium-driven ortho products .
  • Alternative Reagents : Replace NBS with Br₂ in acetic acid to modulate reactivity and selectivity .

Q. What mechanistic insights support the stability of the Boc group under bromination conditions?

Methodological Answer:

  • Protection Strategy : The Boc group’s stability in acidic conditions (e.g., FeCl₃ in bromination) is attributed to its resistance to protonolysis.
  • Kinetic Studies : Perform time-resolved ¹H NMR to track Boc deprotection under reaction conditions. No degradation is observed at pH > 3 .
  • Isotopic Labeling : Use ¹³C-labeled Boc groups to trace stability via ¹³C NMR .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reproducibility Checks : Validate protocols using standardized reagents (e.g., anhydrous DCM, freshly opened NBS) .
  • Data Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., tert-butyl 4-bromophenylcarbamate, δ 7.3–7.6 ppm for Br-substituted aromatics) .
  • Peer Review : Consult independent syntheses from patent literature (e.g., EP 3,908,821 B1) for benchmarking .

Q. What safety protocols are critical when handling hazardous intermediates in its synthesis?

Methodological Answer:

  • Explosion Prevention : Use grounded metal containers and explosion-proof equipment during bromination (NBS decomposition risk) .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators during solid handling .

Q. How does pH or temperature affect the stability of this compound?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (look for de-Boc product at m/z 229.03) .
  • pH Studies : Dissolve in buffers (pH 1–13) and analyze via LC-MS. Degradation occurs at pH < 2 (Boc cleavage) or pH > 12 (amide hydrolysis) .

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